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This technical guide provides a comprehensive overview of the formation mechanism of
Famotidine Impurity C, a known degradant of the histamine H2-receptor antagonist,
Famotidine. Understanding the pathways and kinetics of its formation is critical for ensuring the
quality, safety, and efficacy of Famotidine drug products. This document details the chemical
identity of Impurity C, its mechanism of formation, and relevant analytical methodologies.

Introduction to Famotidine and Its Impurities

Famotidine is a potent histamine H2-receptor antagonist widely used in the treatment of gastric
and duodenal ulcers.[1] Like all pharmaceutical products, Famotidine can degrade over time or
during the manufacturing process, leading to the formation of impurities. Regulatory bodies
such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have
established limits for these impurities to ensure patient safety.[1]

Famotidine Impurity C, also referred to as Famotidine Related Compound C in the USP, is a
significant degradation product that must be monitored and controlled in both the active
pharmaceutical ingredient (API) and finished drug products.[1][2]

Chemical Identity of Famotidine Impurity C
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Famotidine Impurity C is chemically identified as N-(aminosulfonyl)-3-[[[2-
[(diaminomethylene)amino]thiazol-4-yllmethyl]thio]-propanamide.[1][2] Its hydrochloride salt is
also a common reference standard.[2][3]

Table 1: Chemical and Physical Properties of Famotidine Impurity C

Property Value Reference
3-[[2-
(diaminomethylideneamino)-1,

IUPAC Name [3]

3-thiazol-4-yllmethylsulfanyl]-

N-sulfamoylpropanamide

CAS Number 76824-17-4 [2][3]
Molecular Formula C8H14N603S3 [2][3]
Molecular Weight 338.43 g/mol [3]

Mechanism of Formation of Famotidine Impurity C

Famotidine Impurity C is primarily formed through the hydrolysis of the propanimidamide
functional group of the Famotidine molecule. This degradation is particularly relevant under
acidic conditions.[4][5] The reaction involves the cleavage of the carbon-nitrogen double bond
in the imidamide moiety, leading to the formation of an amide.

The plausible mechanism for the acid-catalyzed hydrolysis of Famotidine to form Impurity C is
as follows:

o Protonation of the Imidamide Nitrogen: In an acidic environment, the nitrogen atom of the
imidamide group is protonated, making the carbon atom more electrophilic.

» Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the
electrophilic carbon atom.

o Proton Transfer and Elimination of Ammonia: A series of proton transfers occurs, leading to
the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an
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ammonia molecule and forming the corresponding propanamide derivative, which is
Famotidine Impurity C.

) of _NH3 ( Famond!,ne Impurity C

Protonation of N- 3-([[
Ammonia L thiazol-4-yljmethyl]thio]-propanamide)

Imidamide Nitrogen

Famotidine +H+ 20 Nucleophilic Attack
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Click to download full resolution via product page

Caption: Proposed reaction pathway for the formation of Famotidine Impurity C via acid-
catalyzed hydrolysis.

Experimental Protocols for the Analysis of
Famotidine Impurity C

The quantification and control of Famotidine Impurity C are typically achieved using Reverse-
Phase High-Performance Liquid Chromatography (RP-HPLC).[1][6][7]

RP-HPLC Method for the Determination of Famotidine
and its Impurities

This section outlines a typical experimental protocol for the analysis of Famotidine and its
related impurities, including Impurity C.

Table 2: Example RP-HPLC Method Parameters
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Parameter Condition

Column Supelcosil LC18 (or equivalent C18 column)

Isocratic mixture of Acetonitrile and 0.1 M
Mobile Phase Dihydrogen Phosphate Buffer (containing 0.2%
Triethylamine, pH 3.0) in a ratio of 13:87 (v/v)

Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Column Temperature Ambient
Injection Volume 20 pL

This is an exemplary method, and specific parameters may need to be optimized based on the
instrumentation and specific sample matrix.[1]

Sample Preparation

o Standard Solution: A standard solution is prepared by dissolving a known quantity of
Famotidine Impurity C reference standard in the mobile phase to achieve a desired
concentration (e.g., 1-80 pg/mL).[1]

o Sample Solution: For the analysis of a drug product, a representative sample (e.g., ground
tablets) is accurately weighed and dissolved in the mobile phase. The solution is typically
sonicated and filtered before injection to remove any undissolved excipients.[6]

A Note on a Benzaldehyde-Related Impurity

It is important for researchers to be aware of another potential impurity that has been identified,
particularly in oral formulations of Famotidine that contain flavorings. This impurity is formed
through the reaction of Famotidine with benzaldehyde, a component of some flavorings.[8] The
reaction results in the formation of a famotidine sulfinyl imine.[8] While this is not the officially
designated "Impurity C" in the major pharmacopoeias, its presence can impact the purity profile
of the final drug product.
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Caption: Formation of a famotidine sulfinyl imine from the reaction of Famotidine with
benzaldehyde.

Conclusion

The formation of Famotidine Impurity C is a critical quality attribute to consider during the
development, manufacturing, and storage of Famotidine-containing products. A thorough
understanding of its formation through acid-catalyzed hydrolysis allows for the implementation
of appropriate control strategies. Robust analytical methods, such as the RP-HPLC method
detailed in this guide, are essential for the accurate monitoring and quantification of this
impurity, ensuring that the final drug product meets the required quality and safety standards.
Furthermore, an awareness of potential interactions with excipients, such as the reaction with
benzaldehyde, is crucial for comprehensive impurity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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